N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core triazatricyclo structure, followed by the introduction of the sulfanyl group and the acetamide moiety. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency. Techniques such as crystallization, distillation, and chromatography might be employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to modify the triazatricyclo structure.
Substitution: Functional groups can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors like solvent choice, temperature, and reaction time playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.
Medicine
In medicine, N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide could be investigated for its therapeutic potential
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile candidate for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity. Pathways involved might include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
- **this compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions and reactivity, making it a valuable compound for research and application.
Biological Activity
N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide (CAS: 892380-00-6) is a complex organic compound with potential biological significance. Its unique molecular structure suggests various applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is C29H28N4O4S with a molecular weight of 528.6 g/mol. It features multiple functional groups that enhance its interaction with biological targets, making it a subject of interest in drug development and synthesis of complex molecules .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the sulfanyl group allows for enhanced binding affinity and selectivity towards these targets. Mechanistically, it may modulate pathways involved in signal transduction and metabolic regulation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds derived from the same scaffold. For instance, an analogue of this compound demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value as low as 0.3 μM . This suggests that compounds with structural similarities may exhibit enhanced antiproliferative effects.
Cell Line | IC50 (μM) | Activity |
---|---|---|
EU-1 | 0.3 | High |
EU-3 | 0.3 - 0.4 | High |
NB-1643 | 0.5 - 1.2 | Moderate |
The compound's ability to inhibit cell growth was confirmed through colony formation assays, indicating its potential as a therapeutic agent in oncology .
Pharmacokinetics
Despite its promising biological activity, pharmacokinetic studies indicate that some analogues may exhibit unfavorable properties that could limit their clinical application. For example, the need for high doses (up to 100 mg/kg) to achieve effective in vivo results has been noted .
Case Studies
A notable case study involved the evaluation of a related compound's effects on hematopoiesis and cancer cell lines. While the compound showed potent activity against cancer cells, it exhibited negligible inhibitory effects on normal hematopoietic cells, suggesting a favorable therapeutic window .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-16-5-8-21(11-17(16)2)31-25(35)15-38-29-24-12-23-20(14-34)13-30-18(3)26(23)37-28(24)32-27(33-29)19-6-9-22(36-4)10-7-19/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGAMCZKZRKXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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